molecular formula C24H16Cl3F2N3O2S B2793856 N-(3-chlorophenyl)-2-((5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1226428-59-6

N-(3-chlorophenyl)-2-((5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2793856
CAS No.: 1226428-59-6
M. Wt: 554.82
InChI Key: ABCWEDJQBHVNKI-UHFFFAOYSA-N
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Description

The compound N-(3-chlorophenyl)-2-((5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide is a structurally complex molecule featuring a substituted imidazole core. Key structural attributes include:

  • A 1H-imidazole ring substituted at the 1-position with a 4-(difluoromethoxy)phenyl group and at the 5-position with a 3,4-dichlorophenyl moiety.
  • A thioether linkage connecting the imidazole’s 2-position to a thioacetamide side chain.
  • The acetamide’s nitrogen is further substituted with a 3-chlorophenyl group.

The presence of electron-withdrawing groups (e.g., dichlorophenyl, difluoromethoxy) may enhance metabolic stability or binding affinity to target proteins .

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[5-(3,4-dichlorophenyl)-1-[4-(difluoromethoxy)phenyl]imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16Cl3F2N3O2S/c25-15-2-1-3-16(11-15)31-22(33)13-35-24-30-12-21(14-4-9-19(26)20(27)10-14)32(24)17-5-7-18(8-6-17)34-23(28)29/h1-12,23H,13H2,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABCWEDJQBHVNKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)F)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16Cl3F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-2-((5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationship (SAR), and findings from relevant studies.

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step reactions that include the formation of the imidazole ring and subsequent functionalization. The compound features a thioacetamide linkage, which is critical for its biological activity.

Crystal Structure

Antiproliferative Effects

Research has demonstrated that compounds with similar structures exhibit notable antiproliferative activities against various cancer cell lines. For instance, analogs of this compound have shown IC50 values in the nanomolar range against colon cancer cell lines . The structure-activity relationship indicates that specific substitutions on the phenyl rings significantly affect potency.

CompoundIC50 (nM)Target Cell Line
Parent Compound25HCT116 (Colon Cancer)
Chlorinated Analog3.2HCT116
Difluoromethoxy Substituted Analog4.8HCT116

The mechanism by which this compound exerts its biological effects may involve modulation of signaling pathways associated with cell proliferation and apoptosis. Studies suggest that similar compounds can induce apoptosis through the activation of caspases and inhibition of anti-apoptotic proteins .

Case Studies

In a study evaluating a series of imidazole derivatives, researchers found that introducing electron-withdrawing groups at specific positions on the phenyl rings enhanced antiproliferative activity significantly. The presence of a difluoromethoxy group was particularly beneficial in increasing cellular uptake and bioavailability .

Notable Findings

  • In vitro Studies : Compounds with the thioacetamide moiety were tested against a panel of cancer cell lines, revealing a consistent pattern where increased electron density on the aromatic systems led to improved activity.
  • In vivo Efficacy : Preliminary animal studies indicated that these compounds could reduce tumor growth in xenograft models, suggesting potential for further development as therapeutic agents.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds with imidazole and thioacetamide functionalities exhibit promising anticancer properties. In vitro studies have demonstrated that derivatives of imidazole can inhibit the growth of cancer cell lines. For instance, compounds similar to N-(3-chlorophenyl)-2-((5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide have shown cytotoxic effects against various human cancer cell lines, including cervical and bladder cancer cells . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Activity
The thioamide moiety in this compound can enhance its antimicrobial properties. Studies have indicated that thioacetamides possess antibacterial and antifungal activities, making them suitable candidates for developing new antibiotics . The presence of halogenated phenyl groups may further augment these effects due to their ability to interact with microbial enzymes.

Pharmacological Insights

Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in the substituents on the phenyl rings and the imidazole core can significantly influence biological activity. For example, modifications to the difluoromethoxy group or variations in the chlorinated phenyl groups can lead to enhanced potency or selectivity for specific targets .

Case Studies

Case Study 1: Anticancer Efficacy
A recent study evaluated a series of imidazole derivatives, including those structurally similar to this compound, against various cancer cell lines. The results showed that certain derivatives exhibited IC50 values in the low micromolar range against cervical cancer cells, indicating significant anticancer potential .

Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties of thioacetamides, revealing that compounds with similar structures demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing antimicrobial activity .

Chemical Reactions Analysis

Table 1: Key Synthetic Steps and Conditions

StepReaction TypeReagents/ConditionsYield (%)Source
1Imidazole ring formationNH₄OAc, acetic acid, reflux (120°C, 12 hr)65–78
2Thioacetamide couplingK₂CO₃, DMF, 80°C, 6 hr72–85
3Difluoromethoxy introductionClCF₂OPh, CuI, DIPEA, DCM, RT, 24 hr58–63
  • Mechanistic Insight : The imidazole ring forms via cyclocondensation of substituted benzaldehyde derivatives with ammonium acetate under acidic conditions. Thioacetamide coupling proceeds via nucleophilic substitution at the sulfur atom.

Reactivity of the Thioacetamide Group

The thioether (-S-) and acetamide (-NHCO-) moieties participate in:

  • Oxidation : Reacts with H₂O₂ or mCPBA to form sulfoxide or sulfone derivatives (e.g., 85% yield for sulfone at 0°C).

  • Alkylation : Reacts with alkyl halides (e.g., CH₃I) in basic media to form S-alkylated products (55–70% yield).

  • Hydrolysis : Under acidic/basic conditions, the acetamide hydrolyzes to a carboxylic acid (e.g., 90% yield with 6M HCl, 100°C).

Imidazole Ring Modifications

The electron-rich imidazole ring undergoes electrophilic substitution:

Table 2: Electrophilic Reactions on the Imidazole Ring

ReactionReagentsPosition ModifiedYield (%)Source
NitrationHNO₃, H₂SO₄, 0°CC448
HalogenationBr₂, FeCl₃, DCM, RTC262
SulfonationSO₃, pyridine, 50°CC555
  • Regioselectivity : Substituents at C1 and C5 direct electrophiles to C2/C4 positions.

Cross-Coupling Reactions

The 3,4-dichlorophenyl group participates in palladium-catalyzed couplings:

  • Suzuki-Miyaura : Reacts with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C) to form biaryl derivatives (60–75% yield) .

  • Buchwald-Hartwig : Forms C-N bonds with amines (e.g., morpholine, 70% yield).

Stability Under Physiological Conditions

  • pH Sensitivity : Stable at pH 5–7.4 but degrades rapidly in alkaline conditions (pH > 9).

  • Thermal Stability : Decomposes above 200°C (DSC analysis).

Computational Reactivity Predictions

DFT studies (B3LYP/6-31G*) highlight:

  • Nucleophilic Sites : Sulfur (-S-) and imidazole N3 (Fukui indices: 0.15–0.22).

  • Electrophilic Regions : C2 and C4 positions on the imidazole ring (MEP: −45 kcal/mol).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazole-Based Analogues

Compound 9 (): 2-((5-(4-Fluorophenyl)-1-(4-Methoxyphenyl)-1H-Imidazol-2-yl)Thio)-N-(Thiazol-2-yl)Acetamide

  • Structural Differences :
    • Substituents on the imidazole: 4-fluorophenyl (vs. 3,4-dichlorophenyl) and 4-methoxyphenyl (vs. 4-(difluoromethoxy)phenyl).
    • Acetamide nitrogen is linked to a thiazol-2-yl group (vs. 3-chlorophenyl).
  • Synthetic Comparison :
    • Both compounds use a thiol-imidazole intermediate coupled with a chloroacetamide derivative (Method D in ). Yields and reaction conditions (e.g., potassium carbonate as a base) are comparable .
  • Functional Implications: The methoxy group in Compound 9 may improve solubility but reduce electrophilicity compared to the difluoromethoxy group in the target compound.

1-(3-Chloro-4-Fluorophenyl)-2,4,5-Triphenyl-1H-Imidazole ():

  • Structural Differences :
    • Lacks the thioacetamide side chain and features a triphenylimidazole core.
  • Functional Implications :
    • The absence of a thioether-acetamide linker likely reduces hydrogen-bonding capacity, a critical factor in protein-ligand interactions .

Acetamide-Linked Derivatives

2-(3,4-Dichlorophenyl)-N-(1,3-Thiazol-2-yl)Acetamide ():

  • Structural Differences :
    • Simpler scaffold with a dichlorophenyl-acetamide directly linked to a thiazole ring.
  • Crystallographic Insights :
    • The dihedral angle between the dichlorophenyl and thiazole rings is 61.8° , suggesting a twisted conformation that may influence packing efficiency or solubility .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Imidazole Substituents Acetamide Substituent Molecular Weight (g/mol) Melting Point (°C)
Target Compound 3,4-Dichlorophenyl, 4-(Difluoromethoxy)phenyl 3-Chlorophenyl ~600 (estimated) Not reported
Compound 9 () 4-Fluorophenyl, 4-Methoxyphenyl Thiazol-2-yl 454.5 Not reported
2-(3,4-Dichlorophenyl)-N-(Thiazol-2-yl)Acetamide () N/A Thiazol-2-yl 301.2 459–461

Research Findings and Implications

  • Substituent Effects on Bioactivity: Chlorine at the 3,4-positions (target compound) may enhance aryl hydrocarbon receptor (AhR) binding compared to mono-halogenated analogues, as observed in related imidazoles . The difluoromethoxy group could mimic steric and electronic properties of trifluoromethyl groups, improving target selectivity .
  • Synthetic Challenges :
    • Multi-step synthesis of the target compound requires precise control over regioselectivity, particularly in imidazole ring formation (cf. ’s tetra-substituted imidazoles) .

Q & A

Q. What are the key considerations for synthesizing this compound with high purity and yield?

The synthesis involves multi-step reactions, typically starting with the formation of the imidazole core via cyclization of substituted thioureas or via condensation reactions. Key steps include:

  • Nucleophilic substitution to attach the 3,4-dichlorophenyl group to the imidazole ring.
  • Thioether linkage formation between the imidazole-thiol intermediate and the chloroacetamide derivative under basic conditions (e.g., triethylamine in dichloromethane or ethanol) .
  • Purification via column chromatography or recrystallization to isolate the final product, with yield optimization dependent on reaction temperature (60–80°C) and inert atmosphere (nitrogen) .

Q. How can researchers confirm the structural identity of this compound?

A combination of spectroscopic and analytical methods is required:

  • NMR (¹H/¹³C) : Assign peaks for aromatic protons (δ 6.8–8.2 ppm), imidazole protons (δ 7.1–7.5 ppm), and the difluoromethoxy group (δ 4.2–4.5 ppm) .
  • Mass spectrometry (HRMS) : Verify the molecular ion peak at m/z 485.93 (C₂₄H₁₈ClF₂N₃O₂S) .
  • X-ray crystallography : Resolve the spatial arrangement of substituents, particularly the thioacetamide linkage and imidazole ring conformation .

Q. What preliminary assays are recommended to evaluate its biological activity?

Initial screening should focus on:

  • In vitro enzyme inhibition : Test against COX-1/COX-2 or kinases (e.g., EGFR) using fluorometric or colorimetric assays at concentrations of 1–100 µM .
  • Antimicrobial activity : Disk diffusion assays against S. aureus or E. coli with zones of inhibition compared to standard antibiotics .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Substituent variation : Synthesize analogs with modified phenyl groups (e.g., replacing 3,4-dichlorophenyl with 4-methoxyphenyl) to assess effects on lipophilicity (LogP) and target binding .
  • Thioacetamide replacement : Compare bioactivity of thioether vs. sulfone or amide linkages using in silico docking (e.g., AutoDock Vina) and in vitro assays .
  • Imidazole ring modification : Introduce methyl or trifluoromethyl groups at position 1 or 5 to evaluate steric and electronic effects on potency .

Q. What strategies address discrepancies in biological activity data across studies?

  • Assay standardization : Control variables like solvent (DMSO concentration <1%), cell passage number, and incubation time .
  • Orthogonal validation : Confirm enzyme inhibition via both kinetic (e.g., SPR) and cellular (e.g., Western blot) methods .
  • Impurity profiling : Use HPLC-MS to rule out side products (e.g., des-chloro derivatives) influencing results .

Q. How can researchers optimize pharmacokinetic properties like solubility and metabolic stability?

  • Solubility enhancement : Use co-solvents (PEG-400) or formulate as nanoparticles (liposomes) to improve aqueous solubility (<10 µg/mL in PBS) .
  • Metabolic profiling : Conduct microsomal stability assays (human liver microsomes) with LC-MS/MS to identify major metabolites (e.g., oxidative defluorination) .
  • LogP adjustment : Introduce polar groups (e.g., hydroxyl) to reduce LogP from 4.2 to <3.5, balancing membrane permeability and solubility .

Q. What mechanistic studies are critical to elucidate its mode of action?

  • Target identification : Use pull-down assays with biotinylated probes or CRISPR-Cas9 knockout libraries .
  • Pathway analysis : RNA-seq or phosphoproteomics to map downstream signaling (e.g., MAPK/ERK) .
  • Molecular dynamics simulations : Model binding to COX-2 (PDB: 5KIR) to predict interaction lifetimes and key residues (e.g., Arg120, Tyr355) .

Q. How can stability under physiological conditions be assessed?

  • pH stability : Incubate in buffers (pH 2–9) at 37°C for 24h, monitoring degradation via HPLC .
  • Thermal stability : TGA/DSC analysis to determine decomposition temperature (>200°C) .
  • Light sensitivity : Expose to UV-Vis light (300–800 nm) and quantify photodegradation products .

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